molecular formula C22H26O5S B1258285 (2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester

(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester

Cat. No. B1258285
M. Wt: 402.5 g/mol
InChI Key: ZTJMBAUUSGXQHO-HYFFOGBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester is a member of 1-benzothiophenes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structures : Studies have reported the synthesis and structural analysis of similar dihydro-2H-pyran derivatives. These compounds are typically obtained as by-products in Knoevenagel condensations of α,β ethylenic aldehydes with the dimethyl ester of isopropylidenemalonic acid (Valla, Giraud, & Ginderow, 1994).

  • Enantiospecific Synthesis : Research has also been conducted on the enantiospecific synthesis of related compounds, emphasizing the importance of stereochemistry in the synthesis of these molecules (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

Chemical Reactions and Properties

  • Chemical Reactions : Studies have explored the reactions of similar 2H-pyran derivatives, highlighting their chemical reactivity and potential applications in synthesizing various compounds (Agekyan & Mkryan, 2015).

  • Practical Synthesis Applications : Research includes practical methods for synthesizing related compounds, demonstrating their potential in developing pharmaceuticals and other useful materials (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Crystallography and Material Science

  • X-ray Powder Diffraction Data : The use of X-ray powder diffraction in analyzing similar compounds provides insights into their crystalline structure, which is crucial for understanding their properties and potential applications (Wang, Suo, Zhang, Hou, & Li, 2017).

  • Hetero-Diels-Alder Additions : Research on the cycloadditions of α,β-unsaturated-acyl cyanides with related compounds showcases the significance of these reactions in synthesizing novel materials (Zhuo, Wyler, & Schenk, 1995).

properties

Product Name

(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester

Molecular Formula

C22H26O5S

Molecular Weight

402.5 g/mol

IUPAC Name

prop-2-enyl (2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C22H26O5S/c1-3-12-26-21(24)19-13-17(16(9-7-11-23)22(27-19)25-4-2)18-14-28-20-10-6-5-8-15(18)20/h3,5-6,8,10,13-14,16-17,22-23H,1,4,7,9,11-12H2,2H3/t16-,17+,22-/m1/s1

InChI Key

ZTJMBAUUSGXQHO-HYFFOGBASA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H](C=C(O1)C(=O)OCC=C)C2=CSC3=CC=CC=C32)CCCO

Canonical SMILES

CCOC1C(C(C=C(O1)C(=O)OCC=C)C2=CSC3=CC=CC=C32)CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester
Reactant of Route 2
(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester
Reactant of Route 3
(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester
Reactant of Route 5
Reactant of Route 5
(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester
Reactant of Route 6
(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester

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